An In-depth Technical Guide to the Structure Elucidation of (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
An In-depth Technical Guide to the Structure Elucidation of (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
This technical guide provides a comprehensive overview of the analytical methodologies and strategic reasoning employed in the structural elucidation of (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid, a novel pyrimidine derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synergistic application of modern spectroscopic techniques to unambiguously determine the chemical structure of new molecular entities.
Introduction: The Importance of Structural Verification
The biological activity of a compound is intrinsically linked to its three-dimensional structure. Therefore, the unequivocal confirmation of the chemical structure of a newly synthesized compound is a cornerstone of drug discovery and development. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The introduction of a carboxylic acid moiety to the 4-methyl-6-oxopyrimidine core at the N-1 position is anticipated to modulate its physicochemical properties and biological interactions. This guide will walk through a logical, multi-pronged analytical approach to verify the successful synthesis and confirm the precise atomic connectivity and arrangement of (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid.
Context: A Plausible Synthetic Pathway
To understand the potential impurities and by-products that might be present, it is crucial to consider the synthetic route employed. A likely and efficient method for the synthesis of the target compound is the N-alkylation of 4-methyl-6-hydroxypyrimidine (which exists in tautomeric equilibrium with 4-methyl-pyrimidin-6(1H)-one) with an appropriate 2-haloacetic acid ester, followed by hydrolysis.[2]
Caption: Plausible synthetic route for (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid.
This synthesis provides a logical framework for the subsequent analytical characterization, where the goal is to confirm the formation of the desired product and rule out alternative structures, such as O-alkylation products or unreacted starting materials.
The Analytical Workflow: A Multi-Technique Approach
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
Rationale: The initial and most fundamental question is the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which in turn allows for the determination of the elemental composition.
Expected Data: For (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (C7H8N2O3), the expected monoisotopic mass is 184.0535. An ESI-HRMS experiment in positive ion mode would be expected to show a prominent ion at m/z 185.0608, corresponding to the protonated molecule [M+H]+.
Predicted Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would provide valuable structural information through fragmentation analysis.[3] Key predicted fragments are outlined in the table below.
| m/z | Predicted Fragment | Plausible Loss |
| 184 | [M]+• | Molecular ion |
| 139 | [M - COOH]+ | Loss of the carboxylic acid group |
| 124 | [M - CH2COOH]+ | Loss of the acetic acid side chain |
| 82 | [C4H4N2O]+• | Fragment of the pyrimidinone ring |
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water 1:1).
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Elute with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using an Orbitrap or TOF mass spectrometer in positive electrospray ionization (ESI) mode over a mass range of m/z 50-500.
-
Data Analysis: Extract the accurate mass of the main peak and use software to predict the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4] For the target compound, we expect to see characteristic absorptions for the carboxylic acid and the pyrimidinone ring system.
Expected Data: The presence of both a carboxylic acid and a cyclic amide (lactam) structure will lead to distinct and informative peaks in the IR spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad, strong |
| ~1720 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| ~1670 | C=O stretch (Pyrimidinone) | Strong, sharp |
| ~1600 & ~1480 | C=N and C=C stretches (Ring) | Medium to strong |
| ~1300 | C-N stretch | Medium |
The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5] The presence of two distinct carbonyl peaks is crucial for confirming both the carboxylic acid and the pyrimidinone moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) will allow for the complete assignment of all proton and carbon signals, thus confirming the proposed structure.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | singlet (broad) | 1H | -COOH |
| ~7.5 | singlet | 1H | H-2 (pyrimidine ring) |
| ~6.0 | singlet | 1H | H-5 (pyrimidine ring) |
| ~4.5 | singlet | 2H | -CH₂- (acetic acid) |
| ~2.2 | singlet | 3H | -CH₃ (at C4) |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | -COOH |
| ~165.0 | C-6 (C=O in ring) |
| ~155.0 | C-4 (quaternary) |
| ~152.0 | C-2 |
| ~105.0 | C-5 |
| ~50.0 | -CH₂- (acetic acid) |
| ~20.0 | -CH₃ |
2D NMR for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): Will show no correlations, as all proton signals are expected to be singlets, confirming the absence of vicinal proton-proton coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom (e.g., δ 6.0 to δ 105.0 for C5-H5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity across quaternary carbons and heteroatoms. Expected key correlations:
-
The protons of the -CH₂- group (δ ~4.5) should show correlations to the carboxylic carbon (δ ~170.0) and to carbons C-2 (δ ~152.0) and C-6 (δ ~165.0) of the pyrimidine ring, confirming the N-1 substitution.
-
The methyl protons (δ ~2.2) should show correlations to C-4 (δ ~155.0) and C-5 (δ ~105.0).
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Data Analysis: Process and analyze the spectra to assign all signals and confirm the connectivity.
X-ray Crystallography: The Definitive Proof
Rationale: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state.[2][6]
Feasibility: Obtaining single crystals of sufficient quality is often the rate-limiting step. The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (carbonyls, ring nitrogens) increases the likelihood of forming a well-ordered crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals by slow evaporation of the solvent from a saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, water).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map. Build and refine the atomic model against the experimental data.
-
Validation: The final refined structure will provide precise bond lengths, bond angles, and the overall molecular conformation, definitively confirming the structure of (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid.
Conclusion
The structural elucidation of a novel compound like (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the elemental composition, FTIR identifies the key functional groups, and a suite of NMR experiments maps out the precise atomic connectivity. When possible, X-ray crystallography provides the final, unequivocal confirmation. This integrated, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities.
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